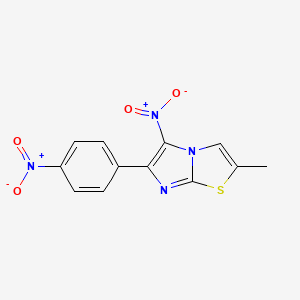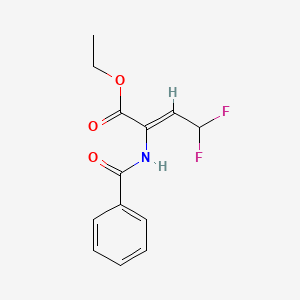
Ethyl (Z)-2-benzamido-4,4-difluorobut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (Z)-2-benzamido-4,4-difluorobut-2-enoate is an organic compound characterized by its unique structure, which includes a benzamido group, two fluorine atoms, and an ethyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (Z)-2-benzamido-4,4-difluorobut-2-enoate typically involves the following steps:
Formation of the Benzamido Group: This can be achieved by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Difluorobut-2-enoate Moiety: This step involves the reaction of a difluorobut-2-enoate precursor with the benzamido intermediate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the double bond and the incorporation of the fluorine atoms.
Esterification: The final step involves the esterification of the intermediate compound with ethanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (Z)-2-benzamido-4,4-difluorobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzamido group or the fluorine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted benzamido or difluorobut-2-enoate derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl (Z)-2-benzamido-4,4-difluorobut-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl (Z)-2-benzamido-4,4-difluorobut-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The benzamido group can form hydrogen bonds with active site residues, while the difluorobut-2-enoate moiety can interact with hydrophobic pockets. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl (Z)-2-benzamido-4,4-difluorobut-2-enoate can be compared with similar compounds such as:
Ethyl (Z)-2-benzamido-4-chlorobut-2-enoate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl (Z)-2-benzamido-4,4-dichlorobut-2-enoate: Contains two chlorine atoms instead of fluorine.
Ethyl (Z)-2-benzamido-4,4-dibromobut-2-enoate: Contains two bromine atoms instead of fluorine.
Uniqueness
The presence of fluorine atoms in this compound imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its chlorinated or brominated counterparts.
Eigenschaften
Molekularformel |
C13H13F2NO3 |
|---|---|
Molekulargewicht |
269.24 g/mol |
IUPAC-Name |
ethyl (Z)-2-benzamido-4,4-difluorobut-2-enoate |
InChI |
InChI=1S/C13H13F2NO3/c1-2-19-13(18)10(8-11(14)15)16-12(17)9-6-4-3-5-7-9/h3-8,11H,2H2,1H3,(H,16,17)/b10-8- |
InChI-Schlüssel |
CEJVQBJYLUOFAS-NTMALXAHSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/C(F)F)/NC(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CCOC(=O)C(=CC(F)F)NC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-(7,7-dimethyl-2-phenyl-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B14170407.png)

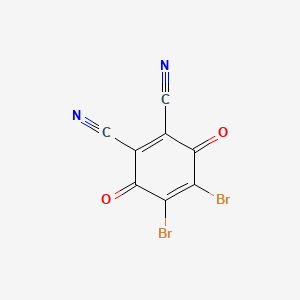
![tetradecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14170446.png)
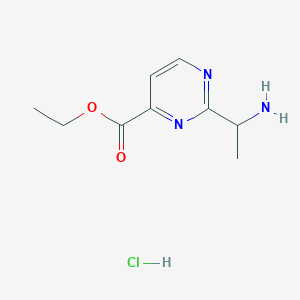
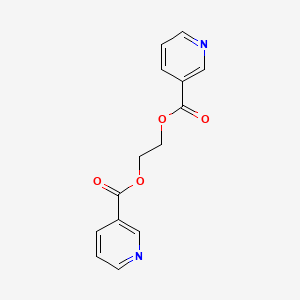
![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170457.png)
![(3E)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1H-indol-2-one](/img/structure/B14170458.png)

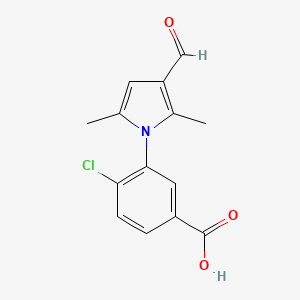
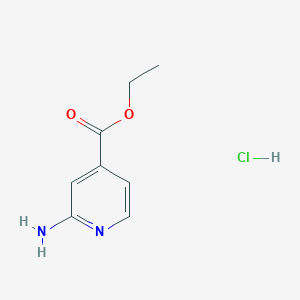
![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170486.png)
